molecular formula C11H10BrNO B11860577 8-Bromo-2,4-dimethylquinolin-7-ol

8-Bromo-2,4-dimethylquinolin-7-ol

Cat. No.: B11860577
M. Wt: 252.11 g/mol
InChI Key: XPYZMLUSHGHMGT-UHFFFAOYSA-N
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Biological Activity

8-Bromo-2,4-dimethylquinolin-7-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of 2,4-dimethylquinolin-7-ol at the C-8 position. This modification enhances its biological activity by altering the electronic and steric properties of the molecule. The compound's structure is crucial for its interaction with biological targets, particularly in inhibiting various enzymes and receptors.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that quinoline derivatives can inhibit bacterial growth by targeting efflux pumps in pathogens like Acinetobacter baumannii. The presence of a bromine atom at the C-8 position was found to enhance efflux pump inhibition, leading to increased accumulation of Hoechst dye in bacterial cells, which suggests a mechanism for potentiating antibiotic efficacy .

2. Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. In vitro studies have shown that compounds with similar structural frameworks exhibit moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values often below 100 μM. For instance, certain derivatives demonstrated IC50 values as low as 11.92 μM, indicating strong potential for further development as antimalarial agents .

3. Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. Compounds related to this structure have shown selective cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cells. Notably, some derivatives exhibited IC50 values below 15 μM against these cell lines, highlighting their potential as anticancer agents .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialAcinetobacter baumannii< 100
AntimalarialPlasmodium falciparum11.92
AntitumorMCF-7 (Breast Cancer)14.68
AntitumorHCT-116 (Colon Carcinoma)14.53
AntitumorHeLa (Cervical Carcinoma)7.54

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Efflux Pump Inhibition: The compound's ability to inhibit efflux pumps enhances the efficacy of co-administered antibiotics by preventing their expulsion from bacterial cells .
  • Interaction with Cellular Targets: The structural modifications allow for better binding to specific cellular targets involved in cancer progression and microbial resistance mechanisms.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-2,4-dimethylquinolin-7-ol

InChI

InChI=1S/C11H10BrNO/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12/h3-5,14H,1-2H3

InChI Key

XPYZMLUSHGHMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2Br)O)C

Origin of Product

United States

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